
Thiuram disulfide
Overview
Description
Thiuram disulfides are organosulfur compounds characterized by the general structure R₂NC(S)S–S(S)CNR₂. These compounds are pivotal in the rubber industry as accelerators for vulcanization, enhancing cross-linking efficiency and mechanical properties of rubber products . They also exhibit biological activity; for instance, tetraethylthiuram disulfide (Disulfiram) is used clinically to treat chronic alcoholism by inhibiting aldehyde dehydrogenase, leading to acetaldehyde accumulation . Recent advancements have expanded their utility into materials science, particularly in self-healing polymers, where dynamic disulfide bonds enable structural recovery under visible light .
Preparation Methods
Thiuram disulfides are synthesized through the oxidation of dithiocarbamates. The typical synthetic route involves the following steps:
Condensation Reaction: Secondary amines react with carbon disulfide to form dithiocarbamates.
Oxidation Reaction: The dithiocarbamates are then oxidized to form thiuram disulfides.
For example, the reaction of sodium diethyldithiocarbamate with chlorine can be represented as: [ 2 R₂NCSSNa + Cl₂ \rightarrow (R₂NCSS)₂ + 2 NaCl ]
In industrial settings, a continuous-flow photocatalytic synthesis method has been developed, utilizing oxygen as the oxidant and Eosin Y as the photoredox catalyst. This method is highly atom- and step-economical, featuring reduced reaction times and excellent product yield and purity .
Chemical Reactions Analysis
Thiuram disulfides undergo various chemical reactions, including:
Oxidation: Thiuram disulfides can be further oxidized to form thiocarbamoyl chlorides.
Reduction: They can be reduced back to dithiocarbamates using reagents such as triphenylphosphine or cyanide salts.
Substitution: Thiuram disulfides react with Grignard reagents to form esters of dithiocarbamic acid.
For instance, the reaction with Grignard reagents can be represented as: [ [Me₂NC(S)S]₂ + MeMgX \rightarrow Me₂NC(S)SMe + Me₂NCS₂MgX ]
Scientific Research Applications
Pharmaceutical Applications
Disulfiram (tetraethylthiuram disulfide) is the most notable this compound used in medicine. It is primarily utilized in the treatment of chronic alcoholism by inhibiting aldehyde dehydrogenase, leading to unpleasant reactions upon alcohol consumption. This mechanism promotes abstinence from alcohol due to the adverse effects experienced when alcohol is ingested while under the influence of disulfiram .
Case Study: Disulfiram in Alcoholism Treatment
- Objective : Evaluate the efficacy of disulfiram in promoting abstinence from alcohol.
- Results : Clinical studies have shown that patients using disulfiram significantly reduce alcohol consumption compared to controls. The compound's effectiveness is attributed to its ability to create an aversive reaction to alcohol .
Agricultural Applications
Thiuram disulfides, particularly thiram (tetramethylthis compound), are widely used as fungicides in agriculture. They protect crops from various fungal diseases and are often applied as seed treatments.
Case Study: Thiram as a Fungicide
- Objective : Assess the effectiveness of thiram in controlling fungal infections in crops.
- Results : Research indicates that thiram significantly reduces the incidence of fungal diseases such as Fusarium and Rhizoctonia in treated seeds, leading to improved crop yields .
Rubber Industry Applications
Thiuram disulfides play a crucial role in the rubber industry, particularly as accelerators in the vulcanization process. They enhance the curing efficiency and properties of rubber products.
Key Compounds and Their Functions
Compound | Function | Application Areas |
---|---|---|
Tetramethylthis compound (TMTD) | Primary accelerator | Tire manufacturing, industrial rubber goods |
Tetraethylthis compound (TETD) | Secondary accelerator | Various rubber products |
- TMTD is known for its ability to control scorch time and promote balanced vulcanization processes, making it a preferred choice for manufacturers .
Case Study: TMTD in Tire Manufacturing
- Objective : Investigate the impact of TMTD on tire performance.
- Results : Tires produced with TMTD exhibited enhanced durability and performance under various conditions compared to those without thiuram accelerators .
Synthesis Applications
Thiuram disulfides are also utilized in organic synthesis, particularly for forming disulfide bonds in peptides. This application is critical for developing biologically active compounds.
Case Study: Synthesis of Peptides
- Objective : Explore the use of thiuram disulfides for synthesizing peptide bonds.
- Results : Studies demonstrated that thiuram disulfides effectively facilitate the formation of stable disulfide bonds, which are essential for protein folding and stability .
Safety Data
Mechanism of Action
The mechanism of action of thiuram disulfides varies depending on their application. For example, disulfiram inhibits acetaldehyde dehydrogenase, leading to an accumulation of acetaldehyde in the blood, which produces unpleasant symptoms when alcohol is consumed . In the rubber industry, thiuram disulfides act as accelerators by decomposing into free radicals that facilitate the cross-linking of rubber molecules .
Comparison with Similar Compounds
Structural and Functional Analogues in Rubber Vulcanization
Thiuram disulfides are often compared to other accelerators, such as thiazoles (e.g., MBTS) and sulfenamides (e.g., CBS), due to their synergistic roles in vulcanization. Key analogues include:
Tetramethylthiuram Disulfide (TMTD)
- Structure : (CH₃)₂NC(S)S–S(S)CN(CH₃)₂.
- Applications : A high-speed primary accelerator in natural rubber vulcanization.
- Safety Concerns: Generates carcinogenic nitrosamines via secondary amine decomposition .
- Performance: Exhibits strong synergism with MBTS, reducing cure time and improving tensile strength. However, its carcinogenicity limits industrial use .
Tetraethylthis compound (TETD, Disulfiram)
- Structure : (C₂H₅)₂NC(S)S–S(S)CN(C₂H₅)₂.
- Applications : Primarily used in alcoholism treatment. Inhibits aldehyde dehydrogenase, causing acetaldehyde accumulation upon alcohol consumption .
- Safety: Non-carcinogenic but induces adverse reactions (e.g., flushing, nausea) when combined with alcohol.
Piperazine-Based Thiuram Disulfides (EPTD, PPTD)
- Structures :
- EPTD: Bis(N-ethyl piperazine) this compound.
- PPTD: Bis(N-phenyl piperazine) this compound.
- Applications : Safer alternatives to TMTD in rubber vulcanization. Derived from tertiary amines, avoiding nitrosamine formation .
- Performance :
Dibenzothiazyl Disulfide (MBTS)
- Structure : Benzothiazole-based disulfide.
- Role : A secondary accelerator that synergizes with thiuram disulfides.
- Synergism : At a 6:3 mM ratio (TD:MBTS), cure rate and cross-link density are maximized. For example, EPTD-MBTS systems reduce scorch time by 30% compared to TMTD alone .
Performance Metrics in Vulcanization
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to evaluate the synergistic effects of thiuram disulfide with thiazole-based accelerators in rubber vulcanization?
- Answer : To assess synergism, use rheometric torque analysis (e.g., Monsanto rheometer) to measure cure characteristics like scorch time, optimum cure time, and maximum torque . Combine this compound (e.g., TMTD, EPTD, PPTD) with dibenzothiazyl disulfide (MBTS) at varying molar ratios (e.g., 6:3 mM TD:MBTS) and compare vulcanizate properties (tensile strength, modulus, elongation at break) via ASTM D412/D624 testing . Kinetic studies (e.g., activation energy calculations) and aging resistance evaluations (ASTM D573) further validate synergism .
Q. How can researchers mitigate carcinogenic risks associated with this compound derivatives in rubber chemistry?
- Answer : Replace secondary amine-derived thiurams (e.g., TMTD, which generates nitrosamines) with safer alternatives like bis(N-ethyl piperazine) this compound (EPTD) or bis(N-phenyl piperazine) this compound (PPTD), which avoid nitrosamine formation . Validate safety via genotoxicity assays (e.g., Ames test) and monitor nitrosamine levels using gas chromatography-mass spectrometry (GC-MS) .
Q. What analytical techniques are critical for characterizing this compound purity and structural integrity?
- Answer : Use NMR (in CDCl) to confirm functional groups and CHN elemental analysis to verify stoichiometry . Fourier-transform infrared spectroscopy (FTIR) identifies thiocarbamate and disulfide bonds. For quantification, high-performance liquid chromatography (HPLC) with UV detection or GC-MS is recommended .
Advanced Research Questions
Q. What mechanisms explain the photochemical cleavage of this compound bonds, and how can this property be harnessed in dynamic polymer networks?
- Answer : Visible light irradiation cleaves the disulfide bond, generating thiyl radicals () that enable reversible bond reshuffling. This property is exploited in photocontrolled covalent adaptable networks (CANs) for self-healing materials. Monitor radical formation via electron paramagnetic resonance (EPR) and validate network dynamics using stress-relaxation experiments .
Q. How do computational models (e.g., QSAR) predict the vulcanization activity of novel this compound derivatives?
- Answer : Atom-based quantitative structure-activity relationship (QSAR) models correlate molecular descriptors (e.g., electronegativity, polarizability) with accelerator efficiency. Train models using datasets of thiuram derivatives with known cure rates and crosslink densities. Validate predictions via experimental torque measurements and crosslink density analysis (equilibrium swelling) .
Q. What conflicting data exist regarding the aging resistance of thiuram-MBTS binary systems in carbon black-filled rubber, and how can these discrepancies be resolved?
- Answer : Studies report PPTD-MBTS systems exhibit superior aging resistance in gum rubber but underperform in carbon black-filled systems compared to EPTD-MBTS. This contradiction arises from filler-accelerator interactions. Resolve via controlled aging tests (70°C, 7 days) with mechanical property tracking and Fourier-transform infrared spectroscopy (FTIR) to detect oxidation products .
Q. What is the role of zinc oxide in thiuram-accelerated sulfur vulcanization, and how does it influence crosslink formation pathways?
- Answer : ZnO activates thiuram disulfides by forming zinc dithiocarbamate intermediates, which catalyze crosslinking via two pathways: (1) thiuram pendent group disproportionation and (2) olefin-thiuram interactions. Characterize intermediates using HPLC and mechanistic studies with model olefins (e.g., 2,3-dimethyl-2-butene) .
Q. Methodological Notes
- Data Contradiction Analysis : When comparing EPTD/PPTD with TMTD, prioritize studies using identical accelerator ratios (e.g., 6:3 mM TD:MBTS) and standardized filler content (e.g., 50 phr carbon black) to isolate variable effects .
- Safety Protocol : For toxicological assessments, adhere to FAO/WHO guidelines for thiram derivatives, including long-term dietary exposure studies in rodents (e.g., 300 ppm threshold) .
Properties
IUPAC Name |
carbamothioylsulfanyl carbamodithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2S4/c3-1(5)7-8-2(4)6/h(H2,3,5)(H2,4,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNJTIWCTNEOSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)SSC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198451 | |
Record name | Disulfide, bis(thiocarbamoyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-90-5 | |
Record name | Thiuram disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disulfide, bis(thiocarbamoyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfide, bis(thiocarbamoyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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